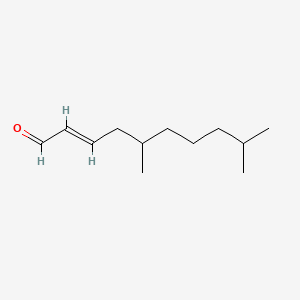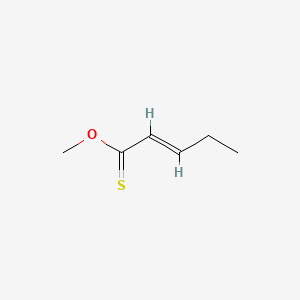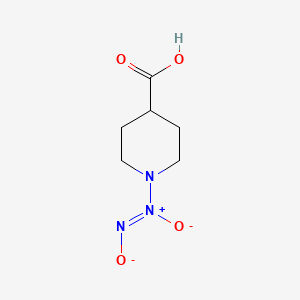![molecular formula C13H37N7O B13772433 N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;N'-(2-aminoethyl)ethane-1,2-diamine;prop-2-en-1-ol](/img/structure/B13772433.png)
N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;N'-(2-aminoethyl)ethane-1,2-diamine;prop-2-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine, N’-(2-aminoethyl)ethane-1,2-diamine, and prop-2-en-1-ol are organic compounds that belong to the class of polyamines. These compounds are characterized by the presence of multiple amine groups, which make them highly reactive and versatile in various chemical reactions. They are commonly used in the synthesis of polymers, pharmaceuticals, and other industrial applications due to their unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
-
N’-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine
- This compound can be synthesized by the reaction of ethylenediamine with ethylene oxide under controlled conditions. The reaction typically involves heating the reactants in the presence of a catalyst such as sodium hydroxide to facilitate the formation of the desired product .
-
N’-(2-aminoethyl)ethane-1,2-diamine
- The synthesis of this compound involves the reaction of ethylenediamine with acrylonitrile, followed by hydrogenation. The reaction is carried out in the presence of a hydrogenation catalyst such as palladium on carbon (Pd/C) under high pressure and temperature[2][2].
-
Prop-2-en-1-ol
- Prop-2-en-1-ol, also known as allyl alcohol, can be synthesized by the hydrolysis of allyl chloride. The reaction involves the use of a strong base such as sodium hydroxide to convert allyl chloride to allyl alcohol[3][3].
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation
- These compounds can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives. For example, prop-2-en-1-ol can be oxidized to form acrolein .
-
Reduction
- Reduction reactions can convert these compounds into their corresponding amines or alcohols. For instance, the reduction of N’-(2-aminoethyl)ethane-1,2-diamine can yield ethylenediamine .
-
Substitution
- These compounds can participate in substitution reactions where one functional group is replaced by another. For example, N’-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine can undergo substitution reactions with halides to form halogenated derivatives .
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution reagents: Halides (e.g., HCl, HBr), alkylating agents (e.g., methyl iodide)
Major Products Formed
Oxidation: Acrolein from prop-2-en-1-ol
Reduction: Ethylenediamine from N’-(2-aminoethyl)ethane-1,2-diamine
Substitution: Halogenated derivatives from N’-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine
Applications De Recherche Scientifique
Chemistry
- These compounds are used as building blocks in the synthesis of complex organic molecules. They serve as intermediates in the production of polymers, resins, and other materials .
Biology
- In biological research, these compounds are used as chelating agents to bind metal ions. They are also used in the study of enzyme mechanisms and protein interactions .
Medicine
- These compounds have potential therapeutic applications due to their ability to interact with biological molecules. They are being investigated for their use in drug delivery systems and as potential treatments for various diseases .
Industry
Mécanisme D'action
- The mechanism of action of these compounds involves their ability to form stable complexes with metal ions and other molecules. This property makes them effective chelating agents and catalysts in various chemical reactions.
- At the molecular level, these compounds can interact with enzymes and proteins, affecting their activity and function. This interaction is mediated by the amine groups, which can form hydrogen bonds and coordinate with metal ions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethylenediamine: A simpler diamine with two amine groups, used as a chelating agent and in the synthesis of polymers.
Diethylenetriamine: A triamine with three amine groups, used in similar applications as N’-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine.
Triethylenetetramine: A tetraamine with four amine groups, used as a chelating agent and in the treatment of Wilson’s disease.
Uniqueness
- N’-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine and N’-(2-aminoethyl)ethane-1,2-diamine are unique due to their specific arrangement of amine groups, which provides them with distinct reactivity and binding properties compared to other polyamines.
- Prop-2-en-1-ol is unique due to its allylic alcohol structure, which makes it highly reactive in various chemical reactions.
Propriétés
Formule moléculaire |
C13H37N7O |
|---|---|
Poids moléculaire |
307.48 g/mol |
Nom IUPAC |
N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;N'-(2-aminoethyl)ethane-1,2-diamine;prop-2-en-1-ol |
InChI |
InChI=1S/C6H18N4.C4H13N3.C3H6O/c7-1-3-9-5-6-10-4-2-8;5-1-3-7-4-2-6;1-2-3-4/h9-10H,1-8H2;7H,1-6H2;2,4H,1,3H2 |
Clé InChI |
QAKKXTDTYGISPW-UHFFFAOYSA-N |
SMILES canonique |
C=CCO.C(CNCCN)N.C(CNCCNCCN)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(4-Aminobenzoyl)oxy-2-methylpropyl]-cyclopentylazanium chloride](/img/structure/B13772351.png)
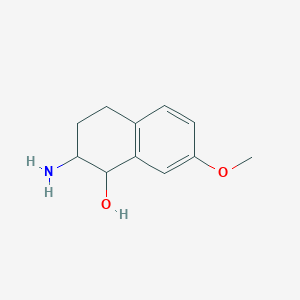

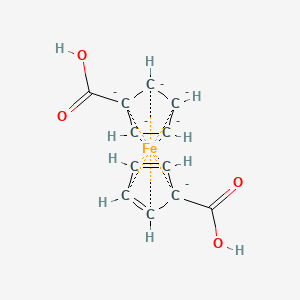
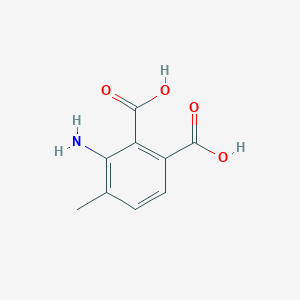
![3-amino-3-[2-(2-fluorophenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13772400.png)
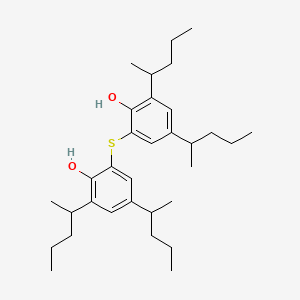

![2-[[4-[(2,3-Dimethoxypropyl)ethylamino]phenyl]azo]-6-methoxy-3-methylbenzothiazolium chloride](/img/structure/B13772412.png)
